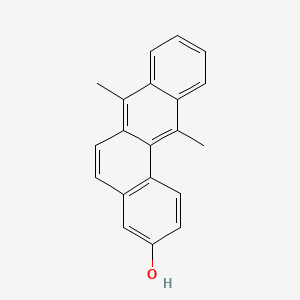

3-Hydroxy-7,12-dimethylbenz(a)anthracene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57266-83-8 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

7,12-dimethylbenzo[a]anthracen-3-ol |

InChI |

InChI=1S/C20H16O/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)9-7-14-11-15(21)8-10-19(14)20/h3-11,21H,1-2H3 |

InChI Key |

BQLIXGXXAQHBPX-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(=C3)O |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=CC(=C3)O |

Other CAS No. |

57266-83-8 |

Synonyms |

3-hydroxy-7,12-dimethylbenz(a)anthracene 3-hydroxy-DMBA |

Origin of Product |

United States |

Synthetic Strategies and Derivatization for Academic Inquiry

Methodologies for the Preparation of 3-Hydroxy-7,12-dimethylbenz(a)anthracene

The synthesis of this compound has been achieved through a multi-step process commencing from 3-methoxybenz[a]anthracene-7,12-dione. A key precursor, 3-methoxybenz[a]anthracene-7,12-dione, can be synthesized regioselectively via an oxidative photocyclization of 1-(1-bromo-2-naphthyl)-2-(3-methoxyphenyl)ethylene, which is prepared by a Wittig reaction. nih.gov

An established synthetic route involves the demethylation of 3-methoxy-7,12-dimethylbenz(a)anthracene. This precursor is typically prepared from the corresponding dione (B5365651). The final demethylation step to yield the target 3-hydroxy derivative is a critical transformation in this synthetic sequence.

A summary of a representative synthetic approach is provided in the table below:

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | 3-Methoxybenz[a]anthracene-7,12-dione | Grignard Reaction or other alkylation | 3-Methoxy-7,12-dimethylbenz[a]anthracene |

| 2 | 3-Methoxy-7,12-dimethylbenz[a]anthracene | Demethylating agent (e.g., BBr₃) | This compound |

Synthesis of Related Hydroxy and Hydroxymethyl Derivatives

The synthesis of various hydroxy and hydroxymethyl derivatives of DMBA is essential for understanding its metabolic activation and detoxification pathways.

Hydroxymethyl Derivatives: The preparation of 7-hydroxymethyl-12-methylbenz(a)anthracene and 12-hydroxymethyl-7-methylbenz(a)anthracene can be accomplished by reacting DMBA with lead tetraacetate. This reaction yields a mixture of 7-acetoxymethyl-12-methylbenz(a)anthracene and 12-acetoxymethyl-7-methylbenz(a)anthracene, which can be separated by column chromatography. Subsequent hydrolysis of these separated acetoxy derivatives affords the corresponding hydroxymethyl compounds.

Other Hydroxy Derivatives: Syntheses of other phenolic derivatives, such as the 8-, 10-, and 11-hydroxy isomers of 7,12-dimethylbenz[a]anthracene, have also been reported, allowing for a broader investigation of structure-activity relationships. acs.org

Preparation of Acetoxy and Methyl Ether Analogs

To aid in the characterization and study of this compound and its metabolites, the corresponding acetoxy and methyl ether analogs are often synthesized.

Acetoxy Analogs: As mentioned previously, the acetoxy derivatives, specifically 7-acetoxymethyl-12-methylbenz(a)anthracene and 12-acetoxymethyl-7-methylbenz(a)anthracene, are key intermediates in the synthesis of the hydroxymethyl derivatives. They are formed through the reaction of DMBA with lead tetraacetate. The direct synthesis of 3-acetoxy-7,12-dimethylbenz(a)anthracene can be achieved by acetylation of the parent phenol using reagents such as acetic anhydride in the presence of a suitable catalyst.

Methyl Ether Analogs: The methyl ether analog, 3-methoxy-7,12-dimethylbenz(a)anthracene, is a direct precursor in one of the primary synthetic routes to this compound. Its synthesis starts with the preparation of 3-methoxybenz[a]anthracene-7,12-dione. nih.gov This dione can then be converted to the dimethylated analog through appropriate alkylation reactions.

Isotopic Labeling Techniques for Metabolic and Mechanistic Tracing

Isotopic labeling is an indispensable tool for tracing the metabolic fate of this compound and for elucidating the mechanisms of its interaction with biological macromolecules. Both tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are commonly employed for this purpose.

Tritium (³H) Labeling: Tritium-labeled DMBA and its derivatives have been used to investigate their binding to DNA. mdpi.com For instance, 7,12-dimethylbenz[a]anthracene specifically labeled with tritium in the 7-methyl group has been prepared to study the displacement of tritium upon covalent binding to DNA, both photochemically and metabolically. mdpi.com General methods for tritium labeling of complex molecules often involve catalytic exchange reactions or the reduction of a suitable precursor with a tritiated reagent.

Carbon-14 (¹⁴C) Labeling: Carbon-14 is a preferred isotope for many metabolic studies due to its long half-life and the stability of the carbon-carbon bonds. nih.gov The synthesis of ¹⁴C-labeled this compound typically involves the introduction of the ¹⁴C label at an early stage in the synthetic sequence. For example, starting materials containing a ¹⁴C-labeled carbon atom can be carried through the multi-step synthesis to produce the final labeled product. This allows for quantitative analysis of the distribution and metabolic fate of the compound in biological systems.

Metabolic Activation and Biotransformation Pathways

Enzymatic Biotransformation of 3-Hydroxy-7,12-dimethylbenz(a)anthracene and its Precursors

The enzymatic biotransformation of DMBA is a critical determinant of its carcinogenicity. This process is initiated by the cytochrome P450 (CYP) superfamily of enzymes, which introduce functional groups into the molecule, making it a substrate for subsequent enzymatic reactions.

The initial and rate-limiting step in the metabolic activation of DMBA is its oxidation by cytochrome P450 enzymes. nih.gov Specifically, CYP1A1 and CYP1B1 are the major isoforms involved in this process. nih.gov These enzymes catalyze the hydroxylation and epoxidation of the DMBA molecule at various positions.

CYP1B1 is considered a crucial enzyme for the metabolic activation and carcinogenic potential of DMBA. researchgate.net It is primarily responsible for oxidizing DMBA to an unstable intermediate, DMBA-3,4-epoxide. nih.gov This particular reaction is a key step toward the formation of the proximate carcinogenic metabolite, DMBA-3,4-dihydrodiol. nih.govresearchgate.net Studies have shown that CYP1B1 is expressed at extrahepatic sites, highlighting its importance in determining susceptibility to chemical carcinogens in tissues like the spleen. researchgate.netnih.gov

CYP1A1, while also highly active in metabolizing DMBA, may play a different role. researchgate.net Research comparing the two isoforms suggests that CYP1A1 and CYP1B1 have distinct stereoselectivity. For instance, in mouse embryo fibroblast cells, CYP1A1 preferentially forms anti-DMBA-3,4-diol-1,2-epoxide (anti-DMBADE)-DNA adducts, whereas CYP1B1 primarily leads to the formation of syn-DMBADE-DNA adducts. semanticscholar.org Both isoforms can also catalyze the hydroxylation of the methyl groups of DMBA.

Table 1: Role of Key CYP450 Isoforms in DMBA Metabolism

| Enzyme | Primary Role in DMBA Metabolism | Key Metabolite Formed | Reference |

|---|---|---|---|

| CYP1B1 | Initial oxidation to an epoxide | DMBA-3,4-epoxide | researchgate.netnih.gov |

| Conversion to procarcinogenic diol | DMBA-3,4-dihydrodiol | researchgate.net | |

| Formation of syn-DMBADE-DNA adducts | syn-DMBA-3,4-diol-1,2-epoxide | semanticscholar.org | |

| CYP1A1 | Further epoxidation of dihydrodiols | anti-DMBA-3,4-diol-1,2-epoxide | semanticscholar.orgsaudijournals.com |

Following the initial epoxidation by CYPs, the resulting arene oxides are substrates for microsomal epoxide hydrolase (mEH). This enzyme plays a pivotal role by catalyzing the hydrolysis of the highly reactive epoxide intermediates to form trans-dihydrodiols. nih.gov The action of mEH is essential for the formation of DMBA-3,4-dihydrodiol from DMBA-3,4-epoxide. nih.govsaudijournals.com

The inhibition of epoxide hydrolase has been shown to completely eliminate the formation of dihydrodiols from DMBA in hepatic microsome studies, underscoring the enzyme's obligatory role in this pathway. nih.govnih.gov Studies using mEH-null mice have further confirmed its importance, demonstrating that these mice are resistant to DMBA-induced toxicities in certain tissues, such as the spleen, because they cannot form the critical dihydrodiol metabolites. nih.govnih.gov Therefore, mEH is a key enzyme that, in concert with CYP1B1, facilitates the generation of the proximate carcinogen, DMBA-3,4-dihydrodiol. nih.gov

The Phase I metabolism of DMBA is complex, yielding a wide array of metabolites. The primary reactions involve hydroxylation at the methyl groups and oxidation of the aromatic ring system to form phenols and dihydrodiols.

Dihydrodiol Formations: Multiple dihydrodiols are formed from DMBA. The principal dihydrodiols identified in rat liver metabolism studies are the trans-5,6- and trans-8,9-dihydrodiols. The trans-3,4-dihydrodiol is also a significant metabolite, particularly because it is the precursor to the ultimate carcinogenic diol-epoxide. researchgate.net Other minor dihydrodiols, including the 1,2- and 10,11-dihydrodiols, have also been detected.

Further Hydroxylations: Hydroxylation can occur on the methyl groups, leading to the formation of 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 7-methyl-12-hydroxymethylbenz(a)anthracene. These hydroxymethyl derivatives can be further metabolized. For instance, high-pressure liquid chromatography (HPLC) analysis of rat liver microsome incubations has tentatively identified metabolites such as 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz(a)anthracene and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz(a)anthracene. nih.govnih.gov Phenolic derivatives, such as 3-hydroxy- and 4-hydroxy-DMBA, are also formed, potentially through a mechanism that does not involve an epoxide intermediate. nih.govnih.gov

Ketone Formations: While the primary focus of metabolic studies has been on hydroxylation and dihydrodiol formation, the metabolic pathways leading to these products are the most extensively characterized Phase I reactions for DMBA.

Phase II metabolic reactions involve the conjugation of the functional groups introduced during Phase I with endogenous molecules, which generally increases water solubility and facilitates excretion. These reactions are typically viewed as detoxification pathways.

Glucuronidation: Phenolic metabolites of DMBA are major substrates for glucuronidation. Studies using hamster embryo cells have shown that a significant portion of DMBA metabolites are glucuronic acid conjugates of DMBA phenols. This indicates that oxidation of the aromatic rings followed by conjugation is a major metabolic pathway in these cells.

Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of electrophilic compounds with glutathione (GSH). This is a critical detoxification pathway for reactive intermediates of DMBA. The addition of GSH to in vitro test systems containing liver fractions has been shown to substantially reduce the mutagenicity of DMBA. The formation of glutathione conjugates as metabolites of DMBA has been demonstrated in rat liver homogenates.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to hydroxylated metabolites. The sulfuric acid ester of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) can be formed by rat liver cytosolic sulfotransferase activity. semanticscholar.org This pathway represents an alternative metabolic activation route, creating an electrophilic and mutagenic metabolite. semanticscholar.org However, studies suggest that this pathway is less significant for the carcinogenicity of DMBA compared to the formation of the bay-region diol-epoxide. semanticscholar.org

Comparative Metabolism in Different Biological Systems

The metabolism of DMBA and its derivatives varies significantly between different tissues, which can explain the organ-specific toxicity and carcinogenicity of the compound.

Hepatic Metabolism: The liver is a primary site of DMBA metabolism. Rat liver microsomes extensively metabolize DMBA into a wide range of products, including numerous dihydrodiols and hydroxymethyl derivatives. nih.govnih.gov The liver contains a high concentration of both Phase I and Phase II enzymes, such as CYPs, epoxide hydrolase, GSTs, and SULTs, making it efficient at both activating and detoxifying DMBA.

Mammary Metabolism: The mammary gland is a principal target organ for DMBA-induced carcinogenesis. Studies with rat and mouse mammary tissues show that they are capable of metabolizing DMBA. Analysis of mouse mammary organ cultures revealed the presence of both phenolic and diol derivatives of DMBA. The metabolic activation in mammary tissue involves the formation of diol-epoxides that can bind to DNA. The levels of Phase I enzymes (like Cytochrome P450) and Phase II enzymes (like GST) in mammary tissue are crucial in determining the outcome of DMBA exposure.

Splenic Biotransformation: The spleen is a target for the immunotoxic effects of DMBA, and this toxicity is dependent on metabolic activation within the organ. nih.govnih.gov Spleen microsomes from wild-type mice can produce DMBA metabolites, including the critical DMBA-3,4-diol, a process that requires mEH. nih.govnih.gov The presence of CYP1B1 protein has been detected in the spleen, indicating that the necessary enzymes for the initial activation steps are present in this lymphoid organ. nih.gov

Table 2: Summary of Metabolites Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 3-OH-DMBA |

| 7,12-dimethylbenz(a)anthracene | DMBA |

| DMBA-3,4-epoxide | - |

| DMBA-3,4-dihydrodiol | - |

| anti-DMBA-3,4-diol-1,2-epoxide | anti-DMBADE |

| syn-DMBA-3,4-diol-1,2-epoxide | syn-DMBADE |

| trans-5,6-dihydrodiol of DMBA | - |

| trans-8,9-dihydrodiol of DMBA | - |

| 1,2-dihydrodiol of DMBA | - |

| 10,11-dihydrodiol of DMBA | - |

| 7-hydroxymethyl-12-methylbenz(a)anthracene | 7-OHM-12-MBA |

| 7-methyl-12-hydroxymethylbenz(a)anthracene | - |

| 4-hydroxy-DMBA | - |

| 5,6-dihydro-5,6-dihydroxy-7-methyl-12-hydroxymethylbenz(a)anthracene | - |

| 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz(a)anthracene | - |

| Sulfuric acid ester of 7-hydroxymethyl-12-methylbenz(a)anthracene | SMBA |

In Vitro Microsomal and Cellular Metabolism Profiles

The in vitro metabolism of polycyclic aromatic hydrocarbons (PAHs) like DMBA and its derivatives is extensively studied using liver microsomes and various cell cultures, which contain the necessary enzymatic machinery, primarily cytochrome P450 (CYP) enzymes and epoxide hydrolase.

Studies on the parent compound, DMBA, in rat liver microsomal preparations have identified a range of oxidized metabolites. The primary sites of metabolism include the methyl groups and various positions on the aromatic ring system. In microsomal systems from corn oil-treated rats, the major metabolites of DMBA were the 7- and 12-hydroxymethyl derivatives (20%), and the 3- and 4-hydroxy derivatives (11%). nih.gov Other significant metabolites included the trans-8,9-dihydrodiol (6%) and more polar metabolites (12%), with the trans-3,4-dihydrodiol being a minor product (3%). nih.gov

When DMBA is metabolized by mouse mammary epithelial cells in culture, the major organic-soluble products include phenols, such as 2-, 3-, or 4-hydroxy-DMBA, hydroxymethyl derivatives, and the trans-3,4-dihydrodiol. nih.gov These findings suggest that 3-OH-DMBA is a significant initial metabolite in cellular systems. The formation of these metabolites indicates the activity of mixed-function oxidases. nih.govnih.gov

The metabolism of hydroxylated derivatives of other PAHs, such as 3-methylcholanthrene (B14862) (3-MC), provides insights into the likely fate of 3-OH-DMBA. When 1-hydroxy-3-MC and 2-hydroxy-3-MC are incubated with rat liver microsomes, they undergo further extensive metabolism, yielding numerous products. gsconlinepress.com Specifically, the metabolism of 2-hydroxy-3-MC results in a major diol derivative, accounting for a significant portion of the total metabolites formed. gsconlinepress.com This suggests that 3-OH-DMBA is also a substrate for further enzymatic action, likely leading to the formation of dihydrodiols.

The presence of the hydroxyl group on 3-OH-DMBA can influence the regioselectivity of subsequent metabolic reactions. Studies on the secondary metabolism of DMBA have shown that prior hydroxylation can redirect the metabolic pathway. For instance, the formation of 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) redirects further metabolism towards the formation of the DMBA-3,4-dihydrodiol. oup.com It is plausible that the 3-hydroxy group would similarly influence the formation of subsequent dihydrodiol metabolites.

Table 1: In Vitro Metabolites of 7,12-dimethylbenz(a)anthracene (DMBA) in Rat Liver Microsomes

| Metabolite Class | Specific Metabolites | Percentage of Total Metabolites |

|---|---|---|

| Hydroxymethyl Derivatives | 7-hydroxymethyl-12-methylbenz(a)anthracene, 12-hydroxymethyl-7-methylbenz(a)anthracene | 20% |

| Phenols | 3-Hydroxy-DMBA, 4-Hydroxy-DMBA | 11% |

| Dihydrodiols | trans-8,9-dihydrodiol, trans-3,4-dihydrodiol | 6%, 3% |

| Polar Metabolites | Further oxidized products | 12% |

Data derived from studies on DMBA metabolism in rat liver microsomes from corn oil-treated rats. nih.gov

Microbial Biotransformation and Regioselectivity

Microorganisms, particularly fungi and bacteria, are capable of metabolizing PAHs and their derivatives, often with high regioselectivity. While direct studies on the microbial biotransformation of 3-OH-DMBA are limited, the extensive research on its parent compound, DMBA, offers valuable insights into potential metabolic routes.

Several fungal and bacterial strains have been shown to metabolize DMBA. For instance, the fungus Cunninghamella elegans metabolizes DMBA to major products including the DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. frontiersin.org It also produces the 7-hydroxymethyl and 12-hydroxymethyl derivatives of these dihydrodiols. frontiersin.org In contrast, Pseudomonas aeruginosa and Penicillium notatum primarily produce methyl-hydroxylated metabolites of DMBA without forming dihydrodiols. frontiersin.orgnih.govresearchgate.net

The bacterium Mycobacterium vanbaalenii PYR-1 oxidizes the 7-methyl group of DMBA to form 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov This regioselective oxidation at the methyl group is a common microbial transformation pathway for methylated PAHs. nih.gov

Fungi such as Syncephalastrum racemosum metabolize DMBA primarily to 7-hydroxymethyl-12-methylbenz[a]anthracene (7-OHM-12-MBA) and 7,12-dihydroxymethylbenz[a]anthracene. oup.com Minor metabolites include various dihydrodiols of 7-OHM-12-MBA and conjugated derivatives. oup.com The formation of these metabolites demonstrates the ability of microbial systems to perform both side-chain oxidation and ring epoxidation/hydration.

Given that 3-OH-DMBA already possesses a hydroxyl group on the aromatic ring, it is likely that microbial biotransformation would proceed via two main routes:

Conjugation: The phenolic hydroxyl group could be a target for conjugation reactions, such as glycosylation, which is a common detoxification pathway in microorganisms.

Further Oxidation: The microbial enzymes could catalyze further oxidation at other positions on the aromatic rings or at the methyl groups, leading to the formation of dihydroxy-derivatives, hydroxymethyl-phenols, or dihydrodiol derivatives of 3-OH-DMBA.

The regioselectivity of these transformations would be dependent on the specific microbial species and their enzymatic systems.

Table 2: Microbial Metabolites of 7,12-dimethylbenz(a)anthracene (DMBA)

| Microorganism | Major Metabolites |

|---|---|

| Cunninghamella elegans | DMBA-trans-8,9-dihydrodiol, DMBA-trans-3,4-dihydrodiol, 7-hydroxymethyl- and 12-hydroxymethyl derivatives of dihydrodiols |

| Syncephalastrum racemosum | 7-hydroxymethyl-12-methylbenz[a]anthracene, 7,12-dihydroxymethylbenz[a]anthracene |

| Mycobacterium vanbaalenii | 7-hydroxymethyl-12-methylbenz[a]anthracene |

| Pseudomonas aeruginosa | Methyl-hydroxylated metabolites |

| Penicillium notatum | Methyl-hydroxylated metabolites |

This table summarizes the primary metabolites formed from the parent compound DMBA by various microorganisms. oup.comfrontiersin.orgnih.govnih.gov

Characterization of Reactive Metabolites and Electrophilic Intermediates

The metabolic activation of PAHs to carcinogenic forms often involves the formation of highly reactive electrophilic intermediates, most notably diol epoxides. For 3-OH-DMBA, the pathway to such intermediates would involve further metabolism of the phenolic compound.

The metabolic activation of the parent compound, DMBA, is known to proceed through the formation of a trans-3,4-dihydrodiol, which is then further oxidized to the highly mutagenic and carcinogenic anti-3,4-diol-1,2-epoxide. nih.gov This diol epoxide is considered a major ultimate carcinogenic metabolite of DMBA. nih.gov The formation of this reactive intermediate is catalyzed by a sequence of reactions involving CYP enzymes and epoxide hydrolase.

For hydroxylated derivatives of PAHs, a similar activation pathway is plausible. Studies on 7-hydroxymethyl-12-methylbenz[a]anthracene have shown that this compound can be activated to a DNA-binding species through the formation of a diol epoxide in the 1,2,3,4-ring. nih.gov This activation is consistent with the "bay-region" theory of PAH carcinogenesis, where an epoxide is formed adjacent to a sterically hindered "bay region" of the molecule. The binding of 7-hydroxymethyl-12-methylbenz[a]anthracene to DNA in mouse embryo cells is inhibited by an epoxide hydrase inhibitor, providing evidence for the involvement of a diol-epoxide intermediate. nih.gov

Therefore, it is highly probable that 3-OH-DMBA can be metabolically activated to a reactive electrophilic intermediate. This pathway would likely involve:

Epoxidation: A CYP-mediated epoxidation at a different position on the aromatic ring, for example, at the 1,2- or 8,9-positions.

Hydration: The resulting epoxide would be hydrolyzed by epoxide hydrolase to form a triol (a diol-phenol).

Second Epoxidation: A second epoxidation adjacent to the hydroxylated region would yield a diol-epoxide-phenol, a highly reactive electrophile capable of forming covalent adducts with cellular macromolecules like DNA.

The presence of the 3-hydroxy group could potentially influence the rate and regioselectivity of these activation steps, either enhancing or diminishing the formation of the ultimate carcinogenic species compared to the parent DMBA molecule.

Molecular Interactions and Mechanistic Elucidation

DNA Adduct Formation and Characterization

The genotoxicity of many PAHs, including the parent compound DMBA, is primarily attributed to the formation of covalent DNA adducts. This process begins with metabolic activation, converting the relatively inert hydrocarbon into highly reactive electrophilic intermediates that can bind to nucleophilic sites on DNA bases.

The metabolic activation of DMBA, and by extension its hydroxylated metabolites like 3-Hydroxy-7,12-dimethylbenz(a)anthracene, proceeds through a multi-step enzymatic process. Cytochrome P450 (CYP) enzymes, particularly CYP1B1, play a crucial role in the initial oxidation of the aromatic ring system. nih.gov This is followed by hydrolysis by microsomal epoxide hydrolase (mEH) to form dihydrodiols. frontiersin.org A subsequent epoxidation of the dihydrodiol in the "bay region" of the molecule results in the formation of highly reactive diol epoxides. nih.gov

These diol epoxides are the ultimate carcinogenic metabolites that react with DNA. The primary targets for adduction are the exocyclic amino groups of purine (B94841) bases. Studies on DMBA have shown the formation of adducts with both guanine (B1146940) (dG) and adenine (B156593) (dA) residues. nih.gov For instance, analysis of DNA from tissues exposed to DMBA has revealed the presence of adducts formed by the reaction of the bay-region diol epoxide with both G:C and A:T base pairs. nih.gov It is through this mechanism that this compound is presumed to exert its genotoxic effects, forming benzylic adducts at these DNA bases.

The formation of diol epoxides from this compound can result in various stereoisomers, each with distinct three-dimensional structures. The orientation of the hydroxyl groups relative to the epoxide oxygen determines whether a syn or anti diastereomer is formed. These diastereomers can exist as a pair of enantiomers (R,S and S,R configurations). nih.gov

The stereochemistry of the diol epoxide is a critical determinant of the resulting DNA adduct's conformation and biological consequences. For example, studies with DMBA have identified adducts derived from both syn- and anti-dihydrodiol epoxides. nih.gov These different stereoisomers can lead to a variety of structural perturbations in the DNA double helix, influencing the efficiency of DNA repair and the fidelity of DNA replication. The adducts can be positioned in either the major or minor groove of the DNA, and their orientation can cause significant distortions, such as bending or unwinding of the helix. nih.gov This structural diversity of DNA adducts contributes to the complex mutagenic spectrum observed for PAHs.

The activation of this compound to a DNA-binding species is not limited to enzymatic pathways. Photochemical activation, through exposure to light, represents an alternative mechanism for generating reactive intermediates.

Research on the parent compound, DMBA, has demonstrated that the profile of DNA adducts formed through photochemical activation differs from that produced by microsomal metabolism. nih.gov Photo-irradiation of DMBA can lead to the formation of various photoproducts, which can then react with DNA to form multiple adducts. nih.gov This suggests that photochemical activation can lead to genotoxicity through pathways distinct from the well-characterized enzymatic activation route. It is plausible that this compound would exhibit similar behavior, with enzymatic and photochemical activation leading to different sets of reactive intermediates and, consequently, distinct DNA adduct profiles.

Table 1: Activation Pathways and Resulting DNA Adducts

| Activation Pathway | Key Intermediates | Resulting DNA Adducts |

| Enzymatic | Diol Epoxides | Covalent adducts primarily at guanine and adenine bases. |

| Photochemical | Various Photoproducts | A distinct profile of multiple DNA adducts. |

Interactions with Cellular Macromolecules Beyond DNA

While DNA is a primary target, the reactive metabolites of this compound can also interact with other cellular macromolecules, including proteins and lipids. These interactions can disrupt normal cellular functions and contribute to cytotoxicity.

The formation of protein adducts can alter enzyme activity and disrupt cellular signaling pathways. For instance, studies on DMBA have shown that its metabolites can bind to proteins, and this binding is associated with cellular toxicity. f1000research.com The reactive intermediates of this compound can covalently bind to nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine.

Interactions with lipids can lead to lipid peroxidation, a process that damages cellular membranes and generates further reactive species. nih.gov The lipophilic nature of PAHs facilitates their incorporation into cellular membranes, bringing them into close proximity with unsaturated fatty acids, which are susceptible to oxidation. nih.gov This can lead to a cascade of oxidative damage, impairing membrane integrity and function.

Modulation of Gene Expression and Enzyme Activity

This compound, like its parent compound DMBA, is expected to be an agonist for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of a battery of genes, many of which are involved in xenobiotic metabolism. nih.gov

Upon binding to a ligand such as this compound, the AhR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. nih.gov

Table 2: Key Genes Modulated by AhR Activation

| Gene | Function | Consequence of Modulation |

| CYP1A1 | Xenobiotic Metabolism | Increased metabolic activation of the compound. |

| CYP1B1 | Xenobiotic Metabolism | Enhanced production of reactive metabolites. |

| GSTA1 | Detoxification | Conjugation and detoxification of reactive intermediates. |

| UGT1A1 | Detoxification | Glucuronidation and elimination of metabolites. |

Induction and Repression of Xenobiotic-Metabolizing Enzymes

The metabolic fate of 7,12-dimethylbenz(a)anthracene (DMBA) and its metabolites is heavily influenced by the activity of xenobiotic-metabolizing enzymes (XMEs), which are, in turn, modulated by these very compounds. Exposure to DMBA leads to a significant induction of both Phase I and Phase II metabolizing enzymes. This process is critical as the metabolic activation by these enzymes is a prerequisite for the biological activity of DMBA and its derivatives.

Phase I enzymes, particularly the cytochrome P-450 (CYP) superfamily, are responsible for introducing functional groups into the DMBA structure, leading to the formation of metabolites like this compound. Studies in rat models have shown that pretreatment with inducers like phenobarbital (B1680315) or 3-methylcholanthrene (B14862) significantly enhances the activity of nuclear and microsomal monooxygenase enzymes that metabolize DMBA. This induction leads to increased formation of phenols and dihydrodiols. Specifically, the expression of CYP1A1, CYP1A2, and CYP1B1 is elevated in response to DMBA exposure.

Conversely, the regulation of Phase II enzymes, which are generally involved in detoxification by conjugating metabolites for excretion, shows a more complex pattern. While polycyclic aromatic hydrocarbons (PAHs) like DMBA can activate the transcription of enzymes such as Glutathione (B108866) S-transferase (GST) and DT-diaphorase through the xenobiotic response element, some studies report a decrease in Phase II enzyme levels in DMBA-induced cancer models. For instance, in the stomach of rats exposed to DMBA, GST activity was found to decrease, while in the lungs, it increased. Another critical enzyme, microsomal epoxide hydrolase (mEH), plays a dual role. While often a detoxification enzyme, it is essential for converting DMBA-epoxides to dihydrodiols, a necessary step for their subsequent activation to ultimate carcinogenic forms.

Table 1: Modulation of Xenobiotic-Metabolizing Enzymes by 7,12-dimethylbenz(a)anthracene (DMBA) Exposure

| Enzyme Family | Specific Enzyme | Effect of DMBA Exposure | Tissue/Model Studied | Reference |

| Phase I | Cytochrome P-450 (general) | Induction | Rat Liver (nuclei, microsomes) | |

| CYP1A1 | Induction | Rat Mammary Gland | ||

| CYP1A2 | Induction | Rat Mammary Gland | ||

| CYP1B1 | Induction | Rat Mammary Gland | ||

| Phase II | Glutathione S-transferase (GST) | Decreased | Rat Stomach | |

| Glutathione S-transferase (GST) | Increased | Rat Lungs | ||

| DT-diaphorase | Increased | Rat Stomach & Lungs | ||

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Modulated | Rat Liver & Mammary Gland | ||

| Microsomal Epoxide Hydrolase (mEH) | Essential for metabolic activation | Mouse Spleen |

Activation of Antioxidant Responsive Element (ARE) Signaling Pathways (e.g., Nrf2)

The cellular defense against chemical stressors like DMBA and its metabolites involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a suite of protective genes, including many Phase II detoxification enzymes.

The regulation of enzymes such as NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1) and GSTP1 following DMBA exposure is controlled by Nrf2. PAHs are known to activate the transcription of detoxification enzymes like GST and DT-diaphorase by binding to response elements in their promoter regions, a process in which the Nrf2-Antioxidant Responsive Element (ARE) pathway plays a central role. This activation is a critical adaptive mechanism to counteract the oxidative environment created by the carcinogen and its metabolites. By inducing the expression of these cytoprotective genes, the Nrf2 pathway helps to mitigate the damaging effects of reactive intermediates and maintain cellular homeostasis.

Mechanisms of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A key feature of the toxicity associated with DMBA and its metabolites is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). The formation of phenolic metabolites, such as this compound, is central to this process.

One proposed mechanism suggests that these phenolic metabolites can act as pseudosubstrates for steroid hydroxylases, particularly cytochrome P-450 enzymes within the mitochondria. This interaction can initiate peroxidative damage by generating superoxide (B77818) anions and hydrogen peroxide. The observation that antioxidants can partially prevent the toxicity induced by DMBA and its metabolites lends strong support to this peroxidative mechanism of

Cellular Responses and Signaling Modulation in Experimental Models

Effects on Cell Proliferation and Cell Cycle Progression in Cell Lines

Specific studies detailing the effects of 3-Hydroxy-7,12-dimethylbenz(a)anthracene on cell proliferation and cell cycle progression in various cell lines could not be identified in the available literature.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

While the parent compound DMBA is known to induce apoptosis, research specifically isolating the apoptotic effects of its 3-hydroxy metabolite is not presently available. Studies tend to focus on metabolites like DMBA-3,4-dihydrodiol-1,2-epoxide as the key inducers of apoptosis in certain cell types, such as B cells.

Modulation of Inflammatory Pathways and Associated Gene Expression (e.g., COX-2, MMP-9, ODC)

Information regarding the specific role of this compound in modulating inflammatory pathways and the expression of genes such as COX-2, MMP-9, and ODC is not detailed in the current body of scientific literature.

Alterations in Cellular Homeostasis (e.g., Membrane-bound ATPases, Detoxification Enzymes)

There is a lack of specific research on how this compound alone alters cellular homeostasis, including its impact on membrane-bound ATPases and detoxification enzymes.

Impact on DNA Repair Mechanisms (e.g., Basic Excision Repair Genes like OGG1, APE1)

The direct impact of this compound on DNA repair mechanisms and the expression of key base excision repair genes like OGG1 and APE1 has not been a specific focus of available experimental studies.

In Vitro Cell Transformation Models for Mechanistic Insight

While DMBA is a classic agent used in cell transformation assays, the specific transforming potential of its 3-hydroxy metabolite has not been independently characterized in the reviewed literature.

In Vivo Model Systems for Mechanistic Research

Rodent Models for Investigating Biological Activity and Mechanistic Pathways

Rodent models, particularly rats and mice, are the most utilized systems for studying the in vivo effects of DMBA and its metabolites. These models have been crucial in understanding organ-specific carcinogenesis and the metabolic activation of these compounds.

The rat mammary gland is a primary target for DMBA-induced carcinogenesis, making it a key model for mechanistic studies. Research indicates that the susceptibility to DMBA-induced mammary tumors is linked to the metabolism of the compound within the mammary tissue itself.

Studies have shown that rat mammary epithelial cells metabolize DMBA, leading to the formation of DNA adducts. nih.gov The metabolic profiles of these cells can vary with age and reproductive status, potentially explaining differences in susceptibility to carcinogenesis. nih.gov For instance, mammary cells from young virgin rats, which are highly susceptible to DMBA, tend to produce a higher proportion of phenolic and polar metabolites. nih.gov While specific studies isolating the direct effects of 3-Hydroxy-7,12-dimethylbenz(a)anthracene are scarce, it is known that mouse mammary epithelial cells metabolize DMBA to various products, including phenols, which would encompass the 3-hydroxy derivative. nih.gov

The formation of DNA adducts is a critical step in the initiation of cancer. In rat mammary glands, DMBA is metabolized to reactive diol-epoxides that bind to DNA, forming these adducts. nih.gov The persistence of these adducts can lead to mutations in critical genes, such as the Ha-ras oncogene.

Interactive Table: DMBA Metabolism and Adducts in Mammary Glands

| Model System | Key Findings | Reference |

|---|---|---|

| Sprague-Dawley Rat Mammary Epithelial Cells | Metabolize DMBA to phenolic and polar metabolites; susceptibility may be linked to higher production of these metabolites. | nih.gov |

| Mouse Mammary Epithelial Cells | Metabolize DMBA to phenols, including likely 3-hydroxy derivatives, and other forms. | nih.gov |

| Rat Mammary Gland (in vivo) | Formation of DMBA-DNA adducts via diol-epoxides is a key event in carcinogenesis. | nih.gov |

The mouse skin model is a classic system for studying multi-stage carcinogenesis. Topical application of DMBA serves as a potent initiator of skin tumors. While direct studies on this compound are limited, research on related derivatives provides valuable insights.

A study on the carcinogenic activity of 'A' ring derivatives of DMBA in female Swiss mice found that 3-methoxy-7,12-dimethylbenz(a)anthracene, a compound structurally similar to the 3-hydroxy derivative, induced skin tumors. This suggests that the 3-hydroxy metabolite could also possess carcinogenic potential in this model. The parent compound, DMBA, is known to induce skin tumors through the formation of DNA adducts and the promotion of inflammation.

Interactive Table: Dermal Carcinogenesis Studies with DMBA Derivatives

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| 3-Methoxy-7,12-dimethylbenz(a)anthracene | Female Swiss Mice | Induced skin tumors upon chronic application. | nih.gov |

| 7,12-dimethylbenz(a)anthracene (DMBA) | Mouse Skin | Acts as a tumor initiator, often used in two-stage carcinogenesis models with a promoter like TPA. | researchgate.net |

The liver is a primary site of xenobiotic metabolism, including that of DMBA. In vitro studies using rat liver microsomes have identified this compound as a metabolite of DMBA. nih.gov This indicates that the liver possesses the enzymatic machinery to produce this specific hydroxylated form.

A comparative study of DMBA metabolism in perfused rat liver versus liver microsomes revealed differences in the metabolic profiles, highlighting the importance of studying metabolism in intact organs. nih.gov While the perfused liver produced more polar metabolites, microsomal preparations yielded significant amounts of hydroxylated derivatives, including the 3- and 4-hydroxy forms of DMBA. nih.gov

DMBA administration has been shown to induce tumors in various extrahepatic organs in mice, including the lungs, lymphoid tissue, and stomach, demonstrating its systemic carcinogenic potential. nih.gov Obesity can influence the distribution of nanoparticles, with higher accumulation in the liver and spleen, a factor that could potentially affect the metabolism and toxicity of lipophilic compounds like DMBA. researchgate.netnih.gov

The ovary is another target for DMBA-induced toxicity and carcinogenesis. Studies have shown that DMBA can cause ovarian follicle loss in rats, an effect that can be mitigated by tamoxifen. nih.gov Human ovarian granulosa cells have been shown to metabolize DMBA, and this metabolic activity can be modulated by hormones. nih.gov

In mice, DMBA is a known inducer of ovarian granulosa cell tumors. nih.govnih.gov The susceptibility to DMBA-induced ovarian carcinogenesis can be influenced by genetic factors, such as haploinsufficiency of the PPARγ gene. oup.com While direct studies on this compound in ovarian tissue are lacking, the metabolic capacity of ovarian cells to process the parent compound suggests that the 3-hydroxy metabolite could be formed in situ, potentially contributing to the observed toxic and carcinogenic effects.

Aquatic Animal Models for Comparative Biotransformation Studies (e.g., Rainbow Trout)

Research on the Persistence of Unmetabolized Forms in Regenerating Tissues

The persistence of a carcinogen in a target tissue can significantly influence its carcinogenic potential. Research has shown that unmetabolized DMBA persists to a greater extent in regenerating rat liver compared to intact liver. nih.govnih.gov This prolonged presence of the parent compound in a proliferative environment may enhance its carcinogenicity. nih.gov Although specific data on the persistence of unmetabolized this compound is not available, the findings for DMBA suggest that factors affecting tissue regeneration and metabolic capacity could play a crucial role in the retention of its metabolites as well.

Modulation of In Vivo Mechanistic Responses by Investigational Agents (e.g., Chemopreventive Compounds)

The metabolic activation and detoxification of this compound are significantly influenced by various investigational agents, particularly chemopreventive compounds. These agents can alter the delicate balance between the formation of reactive metabolites and their subsequent detoxification and elimination, thereby modulating the carcinogenic potential of the parent compound, 7,12-dimethylbenz(a)anthracene (DMBA). Research in various in vivo models has demonstrated that these compounds can exert their effects through multiple mechanisms, including the modulation of drug-metabolizing enzymes and the alteration of downstream signaling pathways.

A primary mechanism by which chemopreventive agents modulate the in vivo effects of DMBA and its metabolites is by altering the expression and activity of Phase I and Phase II metabolizing enzymes. Phase I enzymes, such as cytochrome P450 (CYP), are responsible for the initial oxidation of DMBA to hydroxylated metabolites, including 3-Hydroxy-DMBA, and subsequently to the ultimate carcinogenic diol-epoxides. Phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), are crucial for detoxifying these reactive intermediates by conjugating them with endogenous molecules, rendering them more water-soluble and facilitating their excretion.

Similarly, the antidiabetic drug metformin (B114582) has demonstrated chemopreventive effects in a rat model of DMBA-induced breast cancer. nih.gov Metformin was found to inhibit the activation of the aryl hydrocarbon receptor (AhR) and its downstream targets, CYP1A1 and CYP1B1, which are key enzymes in the metabolic activation of DMBA. nih.gov This inhibition of the AhR/CYP1A1 pathway is a critical mechanism for protecting against DMBA-induced carcinogenesis. nih.gov

Furthermore, natural compounds found in the diet have shown significant modulatory effects. Indole-3-carbinol (I3C), found in cruciferous vegetables, is known to be a potent chemopreventive agent against hormone-dependent cancers. elsevierpure.com Its mechanisms include the inhibition of DNA-carcinogen adduct formation and the stimulation of the 2-hydroxylation of estradiol. elsevierpure.com Dietary fibers have also been shown to interact with DMBA and its metabolites in the gastrointestinal tract, potentially reducing their bioavailability. nih.gov

The tables below summarize the findings from various in vivo studies on the modulation of DMBA-induced mechanistic responses by different investigational agents.

Table 1: Effect of Investigational Agents on DMBA-Induced Tumorigenesis in Animal Models

| Investigational Agent | Animal Model | Effect on Tumor Incidence/Multiplicity | Reference |

| Limonene | Wistar-Furth Rats | Reduced DMBA-DNA adducts by approximately 50% in liver, spleen, kidney, and lung. | nih.gov |

| Metformin | Female Rats | Protected against DMBA-induced breast carcinogenesis by restoring apoptosis and inhibiting cell proliferation. | nih.gov |

| Green Tea & Curcumin | Syrian Golden Hamsters | Combination significantly decreased oral squamous cell carcinoma incidence from 76.9% to 42.3%. | oup.com |

| Pterostilbene (B91288) | ICR Mice | Orally administered pterostilbene significantly reduced the number and volume of skin tumors. | mdpi.com |

| Betanin (from beetroot) | Mice | Oral administration significantly inhibited DMBA-initiated skin tumor promotion. | nih.gov |

| Dietary Corn Oil | Rats | Increased dietary corn oil from 5% to 20% significantly increased mammary DNA adducts. | nih.gov |

Table 2: Modulation of DMBA-Metabolizing Enzymes by Investigational Agents in In Vivo Models

| Investigational Agent | Animal Model | Effect on Enzyme Activity/Expression | Reference |

| Limonene (5% diet) | Wistar-Furth Rats | Increased total cytochrome P450 (CYP) levels and greatly increased microsomal epoxide hydratase (EH) protein and activity. | nih.gov |

| Sobrerol (1% diet) | Wistar-Furth Rats | Did not increase total CYP but greatly increased microsomal EH protein and activity. | nih.gov |

| Metformin | Female Rats | Inhibited the activation of the AhR/CYP1A1/CYP1B1 pathway. | nih.gov |

| Dietary Corn Oil | Rats | Increased liver glutathione S-transferase (GST) activities and decreased UDP-glucuronosyltransferase (UGT) activities. | nih.gov |

Table 3: Impact of Investigational Agents on Cellular and Molecular Responses to DMBA in Vivo

| Investigational Agent | Animal Model | Effect on Cellular/Molecular Markers | Reference |

| Metformin | Female Rats | Restored DMBA-induced inhibition of FoxO3a mRNA and inhibited cyclin D1 expression. | nih.gov |

| Green Tea & Curcumin | Syrian Golden Hamsters | Decreased proliferation index in hyperplasia, dysplasia, and papillomas. The combination increased the apoptotic index in dysplasia and SCC. | oup.com |

| Pterostilbene | ICR Mice | Reduced the cell proliferation marker Ki-67 in skin tumors. | mdpi.com |

These findings underscore the potential of various investigational agents to modulate the in vivo mechanistic responses to this compound and its parent compound, DMBA. By influencing metabolic activation, detoxification pathways, and cellular signaling cascades, these compounds can significantly alter the course of carcinogenesis initiated by this potent environmental carcinogen.

Advanced Analytical and Spectroscopic Methodologies

Chromatography Techniques for Separation and Quantification

Chromatographic methods are fundamental to the study of 3-Hydroxy-7,12-dimethylbenz(a)anthracene, enabling its isolation and measurement in various biological and environmental matrices.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of DMBA metabolism. nih.gov It is extensively used to separate and profile the complex mixture of metabolites formed in vivo and in vitro, including phenolic derivatives, dihydrodiols, and their conjugates. nih.govnih.gov In studies involving rat liver microsomes, HPLC has been successfully employed to resolve numerous metabolic products, with early research tentatively identifying phenolic derivatives like 3-hydroxy DMBA. nih.gov

The most common approach involves reverse-phase HPLC, typically utilizing a C18 column. sigmaaldrich.comsigmaaldrich.com This setup separates compounds based on their hydrophobicity. A gradient elution system, often with a mobile phase consisting of methanol (B129727) and water, is used to effectively resolve metabolites with varying polarities. sigmaaldrich.comsigmaaldrich.com For instance, a gradient running from a 50:50 methanol-water mixture to 100% methanol can separate a wide range of DMBA metabolites. sigmaaldrich.comsigmaaldrich.com

Due to the inherent fluorescence of the anthracene (B1667546) ring system, fluorescence detection is a highly sensitive and selective method for identifying and quantifying DMBA and its metabolites during HPLC analysis. sigmaaldrich.comsigmaaldrich.comnih.gov This technique has been instrumental in analyzing hydrocarbon-deoxyribonucleoside adducts in DNA from rat mammary glands and mouse skin. nih.govnih.gov HPLC is also used to purify metabolites isolated from various biological systems, such as the fungus Cunninghamella elegans, before further structural characterization. nih.gov

Table 1: Representative HPLC Conditions for DMBA Metabolite Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | SUPELCOSIL™ LC-18 (25 cm × 4.6 mm, 5 µm) | sigmaaldrich.com, sigmaaldrich.com |

| Mobile Phase | Gradient: Methanol (A) and Water (B). Start at 50:50 (A:B), hold for 10 min, then ramp to 100% A at 2.5%/min. | sigmaaldrich.com, sigmaaldrich.com |

| Flow Rate | 0.8 mL/min | sigmaaldrich.com, sigmaaldrich.com |

| Detector | Fluorescence | sigmaaldrich.com, sigmaaldrich.com |

| Sample Matrix | Rat liver 9000 × g supernatant | sigmaaldrich.com, sigmaaldrich.com |

Thin-Layer Chromatography (TLC) serves as a valuable analytical tool for the separation and analysis of DMBA metabolites and DNA adducts. nih.govnih.gov While sometimes used for initial separation of metabolites from in vitro systems, its primary power is demonstrated when coupled with other techniques, particularly ³²P-postlabeling for the analysis of DNA adducts. nih.govnih.gov

High-resolution TLC mapping is a critical step in the ³²P-postlabeling assay, allowing for the separation of different radiolabeled DMBA-DNA adducts. nih.gov This method can distinguish between various types of adduct derivatives, such as nucleoside 3',5'-bisphosphates and nucleoside 5'-monophosphates. nih.gov By comparing the chromatographic behavior of adducts on TLC plates, researchers can identify specific dihydrodiol epoxide-nucleoside monophosphate adducts, providing insight into the pathways of metabolic activation and DNA damage. nih.gov

The metabolic activation of DMBA is a highly stereoselective process, meaning that enzymes produce specific stereoisomers (enantiomers) of its metabolites. Chiral Stationary-Phase HPLC (CSP-HPLC) is an indispensable technique for separating these enantiomers, which is impossible with standard reverse-phase HPLC.

This method has been crucial in determining the enantiomeric composition of dihydrodiol metabolites of DMBA and related compounds. nih.govnih.gov For example, CSP-HPLC analysis revealed that the K-region trans-5,6-dihydrodiols of 12-methylbenz[a]anthracene formed by rat liver microsomes were predominantly the (5S,6S)-enantiomer. nih.gov Similarly, in studies with the bacterium Mycobacterium vanbaalenii PYR-1, CSP-HPLC was used to determine the absolute stereochemistry of the cis- and trans-5,6-dihydrodiol metabolites of DMBA, showing that the bacterium exhibits high stereoselectivity in its degradation pathway. nih.gov Understanding the specific stereochemistry of metabolites is critical, as different enantiomers can have vastly different biological activities.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structure Elucidation

While chromatographic techniques separate metabolites, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required for their definitive structural identification. These methods provide detailed information about molecular weight, elemental composition, and the precise arrangement of atoms within a molecule.

MS and NMR were used to characterize DMBA metabolites produced by the fungus Cunninghamella elegans, confirming the identities of DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov In another study, MS and high-resolution proton NMR (¹H NMR) were essential in elucidating the structures of four different guanosine (B1672433) adducts formed from the reaction of DMBA-5,6-oxide with polyguanylic acid. nih.gov The spectral data revealed that the hydrocarbon was attached to the 2-amino group of guanine (B1146940) and allowed for the differentiation of diastereoisomeric pairs. nih.gov The PubChem database also lists reference spectra for DMBA, including ¹³C NMR data. nih.gov These spectroscopic techniques are vital for confirming the identity of phenolic metabolites such as this compound, often after initial isolation by HPLC. nih.gov

Radiochemical Labeling and Detection (e.g., ³H, ¹⁴C, ³²P-Postlabeling) for Tracking Metabolism and Adduct Formation

Radiochemical labeling is an ultrasensitive method used to trace the metabolic fate of DMBA and to detect and quantify the formation of DNA adducts, which are often present at extremely low levels. Isotopes such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) are incorporated into the DMBA molecule, allowing researchers to track the parent compound and its metabolites through complex biological systems. nih.govnih.gov Studies have utilized [¹⁴C]DMBA to investigate its metabolism by rat liver nuclei and microsomes, and [³H]DMBA to analyze DNA adduct formation in mouse epidermis. nih.govnih.gov

The ³²P-postlabeling technique is a particularly powerful and sensitive method for detecting DNA adducts. nih.gov The procedure involves digesting DNA exposed to a carcinogen into individual nucleotides, followed by an enzymatic reaction that transfers a radiolabeled phosphate (B84403) group ([³²P]) from [γ-³²P]ATP to the adducted nucleotides. nih.gov This method is capable of detecting as little as one adduct in 10⁹–10¹⁰ normal nucleotides. nih.gov The resulting ³²P-labeled adducts are then separated, typically by TLC, and quantified by their radioactive decay. nih.govnih.gov This technique has been extensively used to map and characterize the specific DNA adducts formed by DMBA, providing critical insights into its mechanism of carcinogenesis. nih.gov

Spectrophotometric and Fluorometric Analysis for Compound and Metabolite Detection

Spectrophotometric and fluorometric techniques leverage the unique light-absorbing and emitting properties of the benz(a)anthracene (B33201) ring system for detection and quantification. DMBA and its metabolites, including this compound, exhibit characteristic ultraviolet (UV) absorbance and fluorescence spectra. nih.govnih.gov

Fluorometric analysis is particularly valuable due to its high sensitivity. nih.gov Photon-counting spectrophotofluorimetry has been used to examine hydrocarbon-DNA adducts purified by HPLC. nih.govnih.gov The fluorescence spectra of these adducts were found to be anthracene-like, which is consistent with metabolic activation occurring on the 1,2,3,4-ring of the DMBA molecule. nih.govnih.gov This fluorescence property is the basis for the sensitive detection of these compounds in HPLC systems equipped with a fluorescence detector. nih.govsigmaaldrich.comsigmaaldrich.com The maximum fluorescence for DMBA is observed at 440 nm, and it emits a bluish-violet fluorescence under UV light. nih.gov

Immunoblotting for Protein Expression and Enzyme Level Analysis

Immunoblotting, commonly known as Western blotting, is a powerful technique used to detect and quantify specific proteins in a sample. This method is instrumental in understanding how cells and tissues respond to compounds like the metabolites of DMBA by analyzing changes in protein expression and the levels of key enzymes.

In studies related to DMBA-induced carcinogenesis, immunoblotting has been employed to assess the expression of various proteins involved in cell signaling, proliferation, and apoptosis. For instance, research on the effects of DMBA in pre-B cells utilized immunoblotting to determine the temporal pattern of caspase expression, revealing the activation of specific caspases that are critical for apoptosis. nih.gov This technique demonstrated that DMBA-mediated apoptosis is dependent on the activation of caspase-8. nih.gov

Furthermore, in studies investigating potential chemopreventive agents against DMBA-induced mammary cancer, immunoblotting has been used to analyze the expression of proteins such as the nuclear factor-kappa B (NF-κB). nih.gov It was observed that certain treatments could reverse DMBA-induced increases in NF-κB protein expression. nih.gov Another application includes the use of Western blot analysis to confirm the presence of the aryl hydrocarbon receptor (AhR) in rat mammary tumor extracts, suggesting that AhR-mediated signaling pathways are functional in these tumors. nih.gov

Table 1: Examples of Proteins Analyzed by Immunoblotting in DMBA-related Research This table is interactive. Click on the headers to sort.

| Protein/Enzyme | Biological Process | Research Context |

|---|---|---|

| Caspase-8 | Apoptosis | DMBA-induced apoptosis in pre-B cells nih.gov |

| NF-κB | Inflammation, Cell Survival | Chemoprevention in DMBA-induced mammary cancer nih.gov |

| Cyclooxygenase-2 (COX-2) | Inflammation | Anti-inflammatory effects in mouse skin carcinogenesis nih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Tissue Remodeling | Anti-inflammatory effects in mouse skin carcinogenesis nih.gov |

| Ornithine Decarboxylase (ODC) | Cell Proliferation | Anti-inflammatory effects in mouse skin carcinogenesis nih.gov |

| Proliferating Cell Nuclear Antigen (PCNA) | DNA Replication and Repair | Inhibition of tumor incidence in mouse skin nih.gov |

| Cyclin B1 | Cell Cycle Regulation | Inhibition of tumor incidence in mouse skin nih.gov |

| Cyclin-dependent kinase 1 (CDK1) | Cell Cycle Regulation | Inhibition of tumor incidence in mouse skin nih.gov |

Molecular Biology Techniques (e.g., PCR, Reporter Gene Assays) for Gene Expression Studies

Molecular biology techniques are fundamental to understanding the genetic and transcriptional effects of this compound and other DMBA metabolites. Techniques such as the polymerase chain reaction (PCR), particularly reverse transcription PCR (RT-PCR), and reporter gene assays provide insights into how these compounds modulate gene expression.

RT-PCR is widely used to quantify messenger RNA (mRNA) levels, thereby indicating changes in the expression of specific genes. For example, studies have investigated the effects of hydroxylated compounds on the expression of genes encoding for metabolizing enzymes. In one such study, it was found that pretreatment with 3'-hydroxypterostilbene significantly reduced DMBA-induced gene expression of cytochrome P450 1A1 (CYP1A1) and cytochrome P450 1B1 (CYP1B1) in human keratinocytes. nih.gov This suggests a mechanism by which certain hydroxylated molecules can influence the metabolic activation of carcinogens. RT-PCR has also been utilized to confirm the presence of AhR mRNA in mammary tumors, complementing immunoblotting data. nih.gov

Reporter gene assays are another critical tool. These assays involve linking a specific gene's regulatory region to a reporter gene (e.g., luciferase or beta-galactosidase). The activity of the reporter gene then serves as a proxy for the transcriptional activity of the gene of interest. While specific reporter gene assay data for this compound is not detailed in the provided results, this technique is generally applied to dissect the signaling pathways, such as the AhR pathway, that are modulated by DMBA and its metabolites.

A related molecular biology technique involves the use of specific enzymes to detect DNA damage. For instance, UvrABC nucleases have been used to analyze the binding of DMBA-syn-diol epoxide to DNA. nih.gov This method revealed that adenine (B156593) and guanine residues in key codons of the H-ras gene are significant binding sites for this DMBA metabolite, providing a molecular basis for its mutagenicity. nih.gov

Table 2: Gene Expression Changes Studied by Molecular Biology Techniques in DMBA-related Research This table is interactive. Click on the headers to sort.

| Gene | Technique | Biological Relevance | Finding |

|---|---|---|---|

| Cytochrome P450 1A1 (CYP1A1) | Gene Expression Analysis | Carcinogen Metabolism | Down-regulated by 3'-hydroxypterostilbene in the presence of DMBA. nih.gov |

| Cytochrome P450 1B1 (CYP1B1) | Gene Expression Analysis | Carcinogen Metabolism | Down-regulated by 3'-hydroxypterostilbene in the presence of DMBA. nih.gov |

| H-ras | UvrABC Nuclease Incision | Oncogene Mutation | Codons 12, 13, and 61 are strong binding sites for DMBA-syn-diol epoxide. nih.gov |

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular dichroism (CD) spectroscopy is an essential analytical tool for determining the stereochemistry of chiral molecules, including the metabolites of DMBA. This technique measures the differential absorption of left- and right-circularly polarized light, which is a property of non-superimposable mirror-image molecules (enantiomers).

The metabolism of DMBA can produce various stereoisomeric products, and their biological activities can differ significantly. CD spectroscopy plays a crucial role in assigning the absolute configuration of these metabolites. For example, the stereoselective metabolism of DMBA by certain fungi has been investigated using CD spectroscopy. Current time information in Aurangabad, IN. By comparing the CD spectra of fungal metabolites with those of known standards, it was determined that the major enantiomer of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) trans-5,6-dihydrodiol produced by these fungi had a 5R,6R absolute stereochemistry. Current time information in Aurangabad, IN. This was a significant finding as it differed from the stereoselectivity reported for mammalian enzyme systems. Current time information in Aurangabad, IN.

Similarly, CD spectroscopy has been used to characterize the stereochemistry of DMBA dihydrodiol enantiomers formed by Mycobacterium vanbaalenii PYR-1. nih.gov The CD spectra of DMBA cis-5,6-dihydrodiol and trans-5,6-dihydrodiol were measured to understand their conformational properties. nih.gov The technique has also been applied to identify the structures of DMBA-deoxyribonucleoside adducts. nih.gov Specifically, CD spectroscopy was used in conjunction with other methods to establish the structures of deoxyadenosine (B7792050) adducts formed from the syn dihydrodiol epoxide metabolite of DMBA. nih.gov

Table 3: Application of CD Spectroscopy in the Stereochemical Analysis of DMBA Metabolites This table is interactive. Click on the headers to sort.

| Compound | Analytical Goal | Key Finding |

|---|---|---|

| 7-hydroxymethyl-12-methylbenz[a]anthracene trans-5,6-dihydrodiol | Determination of Absolute Stereochemistry | Fungal metabolism produces a major enantiomer with 5R,6R configuration. Current time information in Aurangabad, IN. |

| DMBA cis-5,6-dihydrodiol | Stereochemical Characterization | Used to analyze the stereochemistry of microbial metabolites. nih.gov |

| DMBA trans-5,6-dihydrodiol | Stereochemical Characterization | Used to analyze the stereochemistry of microbial metabolites. nih.gov |

Environmental Dynamics and Bioremediation Research

Photochemical Transformation and Photoproduct Formation (e.g., Photo-oxidation, Light-Induced DNA Adducts)

The photochemical transformation of DMBA, a potent carcinogen, has been the subject of extensive study. nih.gov When exposed to light, DMBA undergoes photo-oxidation, leading to the formation of several photoproducts. nih.govnih.gov The primary mechanism is thought to involve the generation of singlet oxygen through the photodynamic effect of DMBA itself. nih.gov

Key photoproducts identified from the irradiation of DMBA include:

Benz[a]anthracene-7,12-dione : A dione (B5365651) derivative formed from the oxidation of the 7 and 12 positions. nih.govnih.gov

7,12-Epidioxy-7,12-dihydro-DMBA : An endoperoxide that has been shown to be toxic to cells. nih.govnih.gov

Hydroxymethyl derivatives : Including 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene, which are formed by the oxidation of the methyl groups. nih.govnih.govnih.gov

7-Hydroxy-12-keto-7-methylbenz[a]anthracene : A product of further oxidation. nih.gov

Formyl derivatives : Such as 7-formyl-12-methyl- and 12-formyl-7-methylbenz[a]anthracene. nih.gov

The formation of these products indicates that the initial points of photochemical attack are the 7- and 12-positions of the benz[a]anthracene ring system. nih.gov

Furthermore, the photo-irradiation of DMBA in the presence of DNA leads to the formation of multiple covalent DNA adducts. nih.govresearchgate.net These light-induced DNA adducts are distinct from those formed through metabolic activation by microsomal enzymes. nih.govnih.gov This suggests that photochemical processes represent a different pathway for the genotoxicity of DMBA, potentially contributing to its carcinogenicity in the presence of light. nih.gov The addition of near-ultraviolet light to DMBA has been shown to cause a dose-dependent increase in single-strand breaks in genomic DNA. nih.gov

Table 1: Identified Photoproducts of 7,12-dimethylbenz(a)anthracene (DMBA) Irradiation

Microbial Degradation and Detoxification Processes of Related PAHs

Microbial degradation is a key process in the removal and detoxification of PAHs from the environment. nih.gov A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize these compounds.

Fungi, such as Aspergillus ochraceus, Cunninghamella elegans, Phanerochaete chrysosporium, and Penicillium notatum, can oxidize a range of PAHs, including benz[a]anthracene. oup.comnih.gov The initial oxidation products are typically arene oxides, trans-dihydrodiols, phenols, and quinones. oup.com These can be further metabolized through conjugation with molecules like sulfate, glucuronic acid, or sugars, which generally reduces their mutagenicity and detoxifies the parent compound. oup.com

Specific studies on the microbial transformation of DMBA have identified methyl-hydroxylated metabolites when incubated with cultures of the bacterium Pseudomonas aeruginosa and the fungus Penicillium notatum. nih.gov This suggests a potential pathway for the microbial degradation of DMBA in the environment. nih.gov

While aerobic degradation of PAHs has been extensively studied, anaerobic degradation is also a significant process, particularly in anoxic environments like sediments and subsurface soils. nih.gov Certain anaerobic bacteria can break down PAHs under nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic conditions, although the process is generally slower than aerobic degradation. nih.gov

Phytoremediation, the use of plants to clean up pollutants, is another area of research for PAH contamination. nih.gov Plants can take up PAHs and transform them using their own enzymatic systems as part of a three-phase detoxification pathway involving transformation, conjugation, and sequestration. nih.gov

Table 2: Microorganisms Involved in the Degradation of Related Polycyclic Aromatic Hydrocarbons (PAHs)

Studies on Environmental Persistence and Transformation in Model Systems (e.g., Road Dust)

The persistence of a chemical in the environment is its ability to remain in an unchanged form, which increases the potential for exposure. ecetoc.org For PAHs, persistence is influenced by factors such as their chemical structure, environmental conditions, and the presence of degradative microorganisms.

While specific studies on the persistence of 3-Hydroxy-7,12-dimethylbenz(a)anthracene in environmental matrices like road dust are limited, research on its parent compound, DMBA, provides valuable insights. Studies in biological model systems have shown that the persistence of unmetabolized DMBA can be significant. For instance, in regenerating rat liver, a substantial amount of unmetabolized DMBA was found to persist for up to two weeks after administration, which was significantly greater than in intact liver. nih.govnih.gov This persistence may be related to the compound's carcinogenic potential in this model system. nih.gov

The transformation of PAHs on mineral surfaces, which can be a component of road dust, is also a relevant area of study. The interaction of PAHs with clay minerals, for example, can influence their transformation pathways. acs.org The photochemical reactions discussed previously are also highly relevant to the transformation of these compounds in environments exposed to sunlight, such as on road surfaces. The formation of various oxidation products represents a key transformation pathway that can alter the persistence and toxicity of the parent compound. nih.govnih.gov

Table 3: Summary of Findings on the Persistence of 7,12-dimethylbenz(a)anthracene (DMBA) in a Model System

Computational and Theoretical Chemistry Approaches

Molecular Modeling of Compound-Enzyme and Compound-Receptor Interactions

Molecular modeling encompasses a range of computational techniques, including molecular docking and molecular dynamics (MD) simulations, used to predict how a ligand (the compound) binds to a macromolecular target like an enzyme or a receptor. These models are essential for elucidating the molecular basis of a compound's biological effects.

Compound-Enzyme Interactions: The metabolism of polycyclic aromatic hydrocarbons (PAHs) like 7,12-dimethylbenz(a)anthracene (DMBA) and its derivatives is primarily mediated by cytochrome P-450 (CYP) enzymes. Molecular modeling can predict the binding affinity and orientation of these compounds within the active site of CYP isoforms.

Studies on the related isomer, 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-HOM-DMBA), have demonstrated that hydroxylation can significantly increase the compound's affinity for certain CYP enzymes. nih.gov Competition experiments using rat liver microsomes induced with 3-methylcholanthrene (B14862), which is rich in the CYP1A family, showed that hydroxylated DMBA metabolites are potent inhibitors of DMBA metabolism. nih.gov This suggests a strong interaction with the enzyme's active site.

Further investigations using purified, reconstituted cytochrome P-450c (a key enzyme in PAH metabolism) revealed that the binding affinities of hydroxylated DMBA derivatives were significantly higher than that of the parent compound, DMBA. nih.gov This preferential binding and subsequent metabolism can influence the formation of further metabolites, including potentially carcinogenic dihydrodiol epoxides. nih.gov

Interactive Data Table: Binding and Inhibition Constants for DMBA Derivatives with Cytochrome P-450c (Note: Data is for related isomers, illustrating the modeling approach for hydroxylated PAHs)

| Compound | Interaction Type | Value | Significance | Reference |

| 7-hydroxymethyl-12-methylbenz[a]anthracene | Binding Affinity (Kd) | 95 nM | Demonstrates stronger binding to the enzyme's active site compared to DMBA. | nih.gov |

| 12-hydroxymethyl-7-methylbenz[a]anthracene | Binding Affinity (Kd) | 110 nM | Also shows significantly stronger binding than the parent compound. | nih.gov |

| 7,12-dimethylbenz[a]anthracene (DMBA) | Binding Affinity (Kd) | 265 nM | Serves as the baseline for comparing the effect of hydroxylation. | nih.gov |

| 7-hydroxymethyl-12-methylbenz[a]anthracene | Inhibition (Ki) | 0.4 µM | Indicates potent inhibition of DMBA metabolism in induced microsomes. | nih.gov |

Compound-Receptor Interactions: The biological activity of many PAHs is mediated through their interaction with the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that regulates the expression of numerous genes, including those for metabolic enzymes like CYP1A1. The binding of a compound to the AhR is a critical initiating step in a cascade that can lead to toxicological or carcinogenic outcomes.

Research has confirmed the presence of functional AhR in rat mammary tumors induced by DMBA, indicating that AhR-mediated signaling pathways are active in these tissues. nih.gov Molecular modeling can be employed to dock 3-Hydroxy-7,12-dimethylbenz(a)anthracene into the ligand-binding pocket of the AhR to predict its binding affinity and potential as an AhR agonist or antagonist. Structure-activity relationship studies have shown a strong correlation between the AhR binding affinity of various compounds and their biological effects in DMBA-induced tumor models. nih.gov

Quantum Chemical Calculations for Predicting Reactivity and Metabolic Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of molecules. scienceopen.com These calculations can predict molecular properties, reaction energies, and the structures of transition states, making them invaluable for predicting a molecule's chemical reactivity and its likely metabolic fate. nih.govnih.gov

For PAHs, a primary concern is their metabolic activation to carcinogenic forms. It is widely accepted that the carcinogenicity of many PAHs, including DMBA, arises from their conversion into highly reactive diol-epoxide metabolites. nih.gov Specifically, the "bay-region" theory of carcinogenesis posits that diol-epoxides formed in the sterically hindered bay region of the molecule are particularly potent mutagens.

Quantum chemical calculations can be used to:

Model the reaction pathway for the epoxidation of the aromatic rings of this compound by CYP enzymes.

Calculate the stability of the various possible epoxide, dihydrodiol, and diol-epoxide intermediates.

Predict the ease of formation of the ultimate carcinogenic species, such as a bay-region diol-epoxide, by calculating the energy barriers for each metabolic step. nih.gov

Explain the formation of oxidative DNA damage , such as the generation of 8-hydroxyl-2'-deoxyguanosine, which has been observed in vivo after DMBA treatment and is a consequence of the compound's metabolic activation and associated oxidative stress. nih.gov

By mapping the potential energy surface of the metabolic pathways, these theoretical methods can identify the most likely routes of metabolic activation and detoxification, providing a molecular-level rationale for the compound's biological activity. nih.gov

Genome-Scale Metabolic Reconstruction for Understanding PAH Degradation

Genome-scale metabolic reconstruction is a systems biology approach used to map the complete metabolic network of an organism based on its annotated genomic data. nih.govnih.gov This powerful technique can be applied to microorganisms to understand and predict their ability to degrade environmental pollutants like PAHs.

While PAHs are persistent and toxic, a wide range of bacteria, fungi, and algae have evolved the capability to use them as a source of carbon and energy. nih.govmdpi.com The process of metabolic reconstruction for a PAH-degrading bacterium involves:

Sequencing the genome of the microorganism.

Annotating genes and identifying those that code for enzymes potentially involved in catabolic pathways (e.g., oxygenases, dehydrogenases, carboxylases).

Assembling a network that shows how a compound like this compound could be broken down step-by-step into central metabolites.

Validating the model with experimental data from transcriptomics and proteomics, which confirm the expression of the predicted degradation genes and enzymes when the organism is exposed to the PAH. nih.gov

This approach has been successfully used to elucidate the anaerobic degradation pathway of phenanthrene, a three-ringed PAH, in a sulfate-reducing enrichment culture dominated by the bacterium Desulfatiglans TRIP_1. nih.gov The study identified key gene clusters for a carboxylase complex likely involved in the initial activation of the PAH molecule. nih.gov Such models are critical for developing bioremediation strategies for sites contaminated with complex PAHs and their derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., size, shape, hydrophobicity, electronic properties) to a specific biological endpoint (e.g., enzyme inhibition, receptor binding, toxicity).

For a compound like this compound, a QSAR study would involve:

Defining a dataset of structurally similar PAHs with known biological activity (e.g., carcinogenicity, AhR binding affinity).

Calculating molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Developing a mathematical model using statistical methods (e.g., multiple linear regression, partial least squares) that links the descriptors to the activity.

Validating the model to ensure its predictive power.

Using the validated model to predict the biological activity of new or untested compounds like this compound based solely on its calculated descriptors.